5-[(4-chloro-2-nitrophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-[(4-Chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide is a complex organic compound with a molecular formula of C18H17ClN2O5 This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide typically involves multiple steps. One common route starts with the preparation of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde. This intermediate is then reacted with N2-(4-methoxyphenethyl)amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
5-[(4-Chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde
- 5-[(4-Chloro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
Uniqueness
5-[(4-Chloro-2-nitrophenoxy)methyl]-N~2~-(4-methoxyphenethyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H19ClN2O6 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
5-[(4-chloro-2-nitrophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O6/c1-28-16-5-2-14(3-6-16)10-11-23-21(25)20-9-7-17(30-20)13-29-19-8-4-15(22)12-18(19)24(26)27/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
InChI Key |
MLUYNJNUALPEEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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